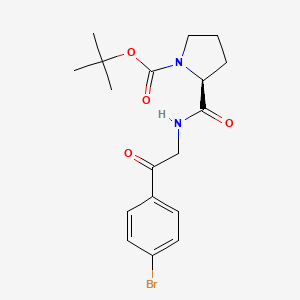

(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23BrN2O4 and its molecular weight is 411.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of the compound (S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions .

Mode of Action

This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. The increased concentration of acetylcholine due to the inhibition of these enzymes can enhance the transmission of nerve signals in this pathway .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how much of the compound reaches the systemic circulation and its targets .

Result of Action

The molecular and cellular effects of the action of this compound involve an increase in acetylcholine levels due to the inhibition of AChE and BChE . This increase can enhance nerve signal transmission, potentially improving muscle movement and cognitive functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Actividad Biológica

(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate, with the CAS number 1007881-98-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H23BrN2O4

- Molar Mass : 411.29 g/mol

- Storage Conditions : Recommended at 2-8°C .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential neuropharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is hypothesized to enhance the compound's interaction with cellular targets, potentially leading to increased apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | TBD | Induction of apoptosis |

| Similar Compounds | HepG2 (liver cancer) | <10 | Inhibition of cell proliferation |

Case Study : A study conducted by Sayed et al. (2019) demonstrated that derivatives of pyrrolidine compounds showed promising anticancer activity, particularly in inhibiting growth in HepG2 and A431 cell lines. The mechanism was primarily attributed to the disruption of cellular signaling pathways leading to apoptosis .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. The structural features similar to known neuroprotective agents indicate potential interactions with neurotransmitter systems.

Table 2: Neuropharmacological Activity

| Study Reference | Model Used | Observed Effects |

|---|---|---|

| MDPI Review (2022) | Rodent models | Reduced seizure frequency and severity |

| Other Studies | In vitro neuronal cultures | Increased neuronal survival under stress conditions |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells.

- Neuroprotective Mechanisms : Potential modulation of neurotransmitter release and receptor activity may contribute to its protective effects on neurons.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Drug Development

This compound has been investigated for its role in drug design, particularly in the development of inhibitors targeting specific biological pathways. For instance, derivatives of this compound have been used to synthesize libraries of analogs aimed at inhibiting phospholipase D2 (PLD2), an enzyme implicated in various diseases including cancer and inflammation. The synthesis involved reductive amination reactions that yielded compounds with promising biological activity .

b. Anticancer Activity

Research indicates that similar compounds exhibit anticancer properties by targeting specific cellular pathways. The structural modifications of (S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate have been explored for enhancing potency against cancer cell lines .

Synthetic Chemistry Applications

a. Synthesis of Biaryl Derivatives

The compound serves as a crucial intermediate in the synthesis of biaryl derivatives through various coupling reactions. For example, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form complex biphenyl structures which are valuable in medicinal chemistry .

b. Scaffold for Drug Design

The pyrrolidine structure provides a versatile scaffold for the design of new pharmacophores. Its ability to undergo various chemical transformations makes it an attractive candidate for generating diverse chemical libraries aimed at drug discovery .

Analytical Chemistry Applications

a. Chemical Characterization

The compound has been characterized using various analytical techniques, including NMR and mass spectrometry, to confirm its structure and purity. Such characterization is essential for ensuring the reliability of compounds used in biological assays .

Case Studies

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[[2-(4-bromophenyl)-2-oxoethyl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrN2O4/c1-18(2,3)25-17(24)21-10-4-5-14(21)16(23)20-11-15(22)12-6-8-13(19)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,20,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVCUAVWIIYSEL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718007 | |

| Record name | N-[2-(4-Bromophenyl)-2-oxoethyl]-1-(tert-butoxycarbonyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007881-98-2 | |

| Record name | N-[2-(4-Bromophenyl)-2-oxoethyl]-1-(tert-butoxycarbonyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.